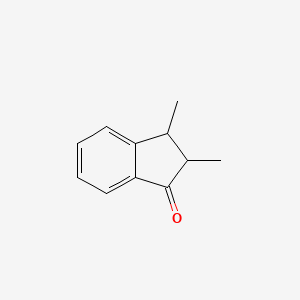

2,3-Dimethyl-1-indanone

Cat. No. B6302563

M. Wt: 160.21 g/mol

InChI Key: KLNAGKGNWQUMFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05747614

Procedure details

Aluminum trichloride in an amount of 30.7 g (250 mmol) was suspended in 150 mL of dried carbon disulfide (dried and distilled on calcium hydride) and was brought to an ice-cooling temperature. Then, 25.1 g (212 mmol) of tigloyl chloride was mixed with 16.6 g (212 mmol) of benzene, and to the resultant mixture was added dropwise the above-produced carbon disulfide solution, followed by continuous stirring at room temperature. As the result, a yellow solution was gradually produced. The solution was allowed to stand overnight, with the result that the solution was separated into two phases including a brown phase and a colorless phase. The solution was allowed to react for another 5 hours under refluxing. The resultant reaction mixture was brought back to room temperature and thereafter, was poured onto the mixture of 250 g of water and 250 mL of concentrated hydrochloric acid, followed by stirring for about one hour. Then, the resultant product was subjected to extraction and separation four times repeatedly with 200 mL each of ether. The ether phases thus produced were combined together, and dried with calcium chloride anhydride as the drying agent. After filtering away the used drying agent, the ether was distilled away and the brown viscous oil was obtained. Because of its being readily soluble in hexane, the oil was again dissolved in hexane, and the resultant solution was washed twice with 150 mL each of saturated aqueous solution of sodium carbonate and twice with 150 mL each of saturated aqueous solution of sodium chloride, and dried with magnesium sulfate anhydride. By distilling away the hexane, there was obtained 19.9 g of 2,3-dimethylindane-1-one.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Cl-].[Cl-].[Al+3].[C:5](Cl)(=[O:10])/[C:6](=[CH:8]/[CH3:9])/[CH3:7].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>C(=S)=S.CCCCCC.O>[CH3:7][CH:6]1[CH:8]([CH3:9])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:5]1=[O:10] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Cl-].[Al+3]

|

Step Two

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

25.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C(\C)=C\C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

16.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Step Six

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by continuous stirring at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As the result, a yellow solution was gradually produced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with the result that the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated into two phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for another 5 hours

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought back to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for about one hour

|

|

Duration

|

1 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Then, the resultant product was subjected to extraction and separation four times repeatedly with 200 mL each of ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether phases thus produced

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with calcium chloride anhydride as the drying agent

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering away the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used drying agent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the ether was distilled away

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the brown viscous oil was obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

the resultant solution was washed twice with 150 mL each of saturated aqueous solution of sodium carbonate and twice with 150 mL each of saturated aqueous solution of sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate anhydride

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

By distilling away the hexane

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(C2=CC=CC=C2C1C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.9 g | |

| YIELD: CALCULATEDPERCENTYIELD | 58.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |